3-(4-bromophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of bromophenyl and hydroxyphenyl groups adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromophenyl and hydroxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone compounds depending on the nucleophile used.
Scientific Research Applications
3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxyphenyl group allows for hydrogen bonding and other interactions with biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL 4-BROMOBENZOATE: Shares the bromophenyl group but differs in the core structure.
4-HYDROXYPHENYL ETHENYL DERIVATIVES: Similar in having the hydroxyphenyl and ethenyl groups but with different core structures.
Uniqueness
3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15BrN2O2 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-8-10-17(11-9-16)25-21(14-7-15-5-12-18(26)13-6-15)24-20-4-2-1-3-19(20)22(25)27/h1-14,26H/b14-7+ |
InChI Key |
AJWHEXDFGNLUFA-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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